![molecular formula C15H20N4O2S B5299889 (3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol](/img/structure/B5299889.png)
(3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol is a chemical compound that is used in scientific research for various purposes. It is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), which has been implicated in several neuropsychiatric disorders.
Mecanismo De Acción
(3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol is a potent and selective inhibitor of this compound. It binds to the catalytic site of this compound and prevents it from hydrolyzing cyclic nucleotides, which leads to an increase in intracellular cAMP and cGMP levels. This, in turn, leads to an increase in the activity of downstream signaling pathways, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific neuronal pathways that are affected by the increase in cAMP and cGMP levels. In general, this compound inhibition has been shown to increase striatal output, which can lead to improved motor function in animal models of Parkinson's disease. It has also been shown to improve cognitive function in animal models of schizophrenia and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol in lab experiments is its selectivity for this compound. This allows researchers to study the specific effects of this compound inhibition without affecting other phosphodiesterases. One limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol. One area of interest is the role of this compound in addiction and substance abuse disorders. Another area of interest is the potential therapeutic applications of this compound inhibitors in neuropsychiatric disorders. Finally, there is ongoing research on the development of more potent and selective this compound inhibitors that could have improved therapeutic efficacy.
Métodos De Síntesis
The synthesis of (3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol involves several steps. The starting material is 2-chlorothiophene-3-carboxylic acid, which is reacted with methylamine to form the corresponding amide. This amide is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with morpholine to form the corresponding morpholinyl acid. The morpholinyl acid is then reacted with piperidin-3-ol to form the final product, this compound.
Aplicaciones Científicas De Investigación
(3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol is primarily used in scientific research to study the role of this compound in neuropsychiatric disorders. This compound is a cyclic nucleotide phosphodiesterase that is highly expressed in the striatum, a brain region that is involved in motor control, cognition, and emotion. Dysregulation of this compound has been implicated in several neuropsychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(3R,4R)-4-morpholin-4-yl-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-13-9-19(3-1-12(13)18-4-6-21-7-5-18)15-14-11(2-8-22-14)16-10-17-15/h2,8,10,12-13,20H,1,3-7,9H2/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMAONZOWNTLLK-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)O)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCOCC2)O)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.